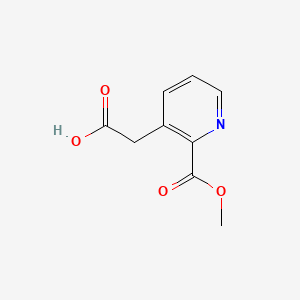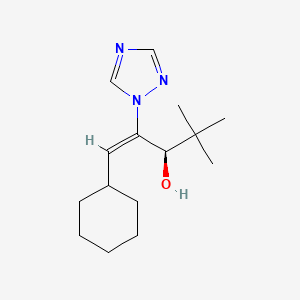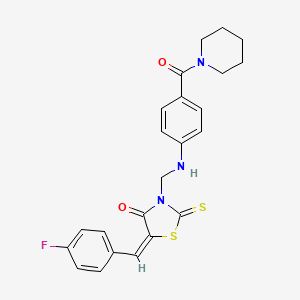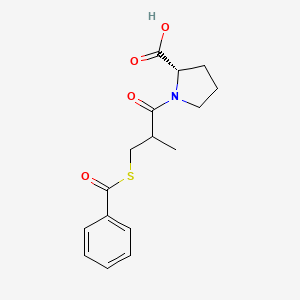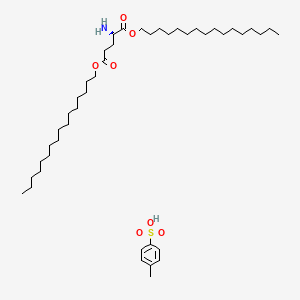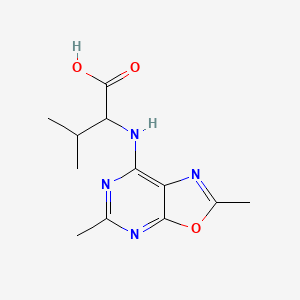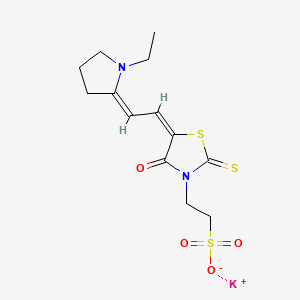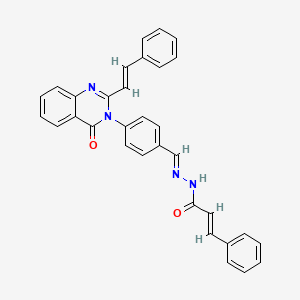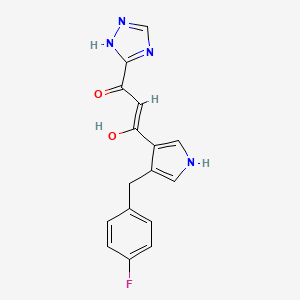
2-Propen-1-one, 1-(4-((4-fluorophenyl)methyl)-1H-pyrrol-3-yl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((4-fluorofenil)metil)-1H-pirrol-3-il)-3-hidroxi-3-(1H-1,2,4-triazol-3-il)-2-propen-1-ona es un compuesto orgánico complejo que presenta una combinación de grupos fluorofenilo, pirrol y triazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-((4-fluorofenil)metil)-1H-pirrol-3-il)-3-hidroxi-3-(1H-1,2,4-triazol-3-il)-2-propen-1-ona típicamente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del intermedio fluorofenilmetilpirrol, que luego se somete a reacciones adicionales para introducir los grupos triazol y propenona. Los reactivos comunes utilizados en estos pasos incluyen varios agentes halogenantes, bases y solventes bajo condiciones controladas de temperatura y presión.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente involucraría procesos de flujo continuo o por lotes a gran escala. Estos métodos utilizarían sistemas automatizados para controlar con precisión los parámetros de reacción, asegurando un alto rendimiento y pureza del producto final. El uso de catalizadores y condiciones de reacción optimizadas sería esencial para lograr una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-((4-fluorofenil)metil)-1H-pirrol-3-il)-3-hidroxi-3-(1H-1,2,4-triazol-3-il)-2-propen-1-ona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.
Sustitución: El grupo fluorofenilo puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio. Las condiciones de reacción típicamente implican temperaturas específicas, solventes y catalizadores para facilitar las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes. Las reacciones de sustitución pueden resultar en una variedad de derivados fluorofenilo.
Aplicaciones Científicas De Investigación
1-(4-((4-fluorofenil)metil)-1H-pirrol-3-il)-3-hidroxi-3-(1H-1,2,4-triazol-3-il)-2-propen-1-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-(4-((4-fluorofenil)metil)-1H-pirrol-3-il)-3-hidroxi-3-(1H-1,2,4-triazol-3-il)-2-propen-1-ona involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando efectos terapéuticos. Por ejemplo, podría inhibir ciertas enzimas involucradas en la regulación de neurotransmisores, ejerciendo así efectos antidepresivos .
Comparación Con Compuestos Similares
Compuestos similares
Triazoles: Similar al grupo triazol en el compuesto, estos se utilizan ampliamente en química medicinal por sus propiedades antifúngicas y antibacterianas.
Derivados de fluorofenilo: Los compuestos con grupos fluorofenilo a menudo se estudian por su mayor estabilidad y bioactividad.
Singularidad
Lo que distingue a 1-(4-((4-fluorofenil)metil)-1H-pirrol-3-il)-3-hidroxi-3-(1H-1,2,4-triazol-3-il)-2-propen-1-ona es su combinación única de grupos funcionales, que pueden conferir actividades biológicas y potencial terapéutico distintos. La presencia de los grupos fluorofenilo, pirrol y triazol en una sola molécula permite interacciones versátiles con los objetivos biológicos, lo que la convierte en una candidata prometedora para el desarrollo de fármacos.
Propiedades
Número CAS |
280571-04-2 |
|---|---|
Fórmula molecular |
C16H13FN4O2 |
Peso molecular |
312.30 g/mol |
Nombre IUPAC |
(Z)-3-[4-[(4-fluorophenyl)methyl]-1H-pyrrol-3-yl]-3-hydroxy-1-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13FN4O2/c17-12-3-1-10(2-4-12)5-11-7-18-8-13(11)14(22)6-15(23)16-19-9-20-21-16/h1-4,6-9,18,22H,5H2,(H,19,20,21)/b14-6- |
Clave InChI |
UDQIZHFJZBPOFU-NSIKDUERSA-N |
SMILES isomérico |
C1=CC(=CC=C1CC2=CNC=C2/C(=C/C(=O)C3=NC=NN3)/O)F |
SMILES canónico |
C1=CC(=CC=C1CC2=CNC=C2C(=CC(=O)C3=NC=NN3)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



